N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide
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Overview
Description
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide is a heterocyclic compound that contains both oxadiazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide typically involves the reaction of 4-(propan-2-yl)phenylhydrazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the oxadiazole or thiophene rings are replaced by other nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic uses in treating infections and cancer.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The pathways involved may include inhibition of DNA synthesis, induction of apoptosis, or interference with cell signaling pathways.
Comparison with Similar Compounds
Similar compounds to N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide include other oxadiazole and thiophene derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example:
Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid have been studied for their antimicrobial and anticancer properties.
Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole and 1,3,4-oxadiazole are known for their diverse biological activities, including anti-inflammatory and antiviral effects.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c1-10(2)11-5-7-12(8-6-11)14-15(19-21-18-14)17-16(20)13-4-3-9-22-13/h3-10H,1-2H3,(H,17,19,20) |
InChI Key |
AAGUMPXUJGFRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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